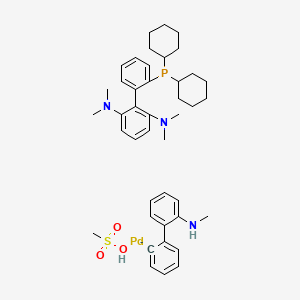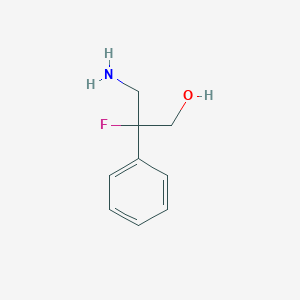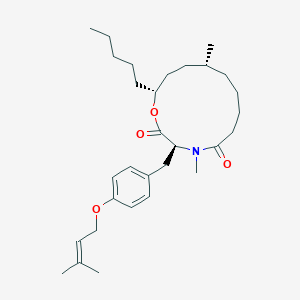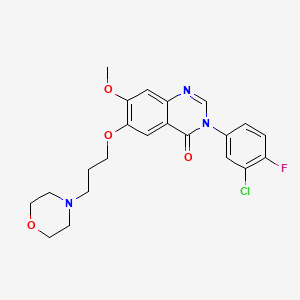
Gefitinib Impurity 15
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Gefitinib Impurity 15 is a process-related impurity associated with the synthesis of Gefitinib, an anti-cancer drug used primarily for the treatment of non-small cell lung cancer. Gefitinib functions as a tyrosine kinase inhibitor targeting the epidermal growth factor receptor (EGFR). The presence of impurities like this compound is crucial for quality control and ensuring the efficacy and safety of the pharmaceutical product .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Gefitinib Impurity 15 is typically generated during the synthesis of Gefitinib. One method involves the reaction of 2-amino-4-methoxy-5-(3-morpholinyl propyl) cyanophenyl with N,N-dimethyl formamide dimethyl acetal to form a Schiff base. This intermediate then undergoes heating and annulation with 3-chloro-4-fluoroaniline in an acetic acid solvent .
Industrial Production Methods: The industrial production of Gefitinib and its impurities involves a series of well-controlled chemical reactions. The process includes the use of high-performance liquid chromatography (HPLC) for the separation and estimation of Gefitinib and its impurities. The method is validated for its precision, specificity, and reliability .
Analyse Des Réactions Chimiques
Types of Reactions: Gefitinib Impurity 15 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions:
Oxidation: Common reagents include hydrogen peroxide and potassium permanganate.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of quinazoline derivatives, while reduction may yield amine derivatives .
Applications De Recherche Scientifique
Gefitinib Impurity 15 has several scientific research applications:
Chemistry: Used as a reference standard in analytical methods to ensure the purity of Gefitinib.
Biology: Studied for its potential biological effects and interactions with cellular components.
Medicine: Investigated for its role in the pharmacokinetics and pharmacodynamics of Gefitinib.
Industry: Utilized in the quality control processes of pharmaceutical manufacturing
Mécanisme D'action
Gefitinib Impurity 15, like Gefitinib, is believed to interact with the epidermal growth factor receptor (EGFR) tyrosine kinase domain. By binding to the ATP-binding site of the enzyme, it prevents autophosphorylation and subsequent activation of downstream signaling pathways. This inhibition leads to reduced cell proliferation and increased apoptosis in cancer cells .
Comparaison Avec Des Composés Similaires
Gefitinib Impurity 15 can be compared with other process-related impurities of Gefitinib, such as:
- Gefitinib Impurity 1
- Gefitinib Impurity 2
- Gefitinib Impurity 3
- Gefitinib Impurity 4
Uniqueness: this compound is unique due to its specific chemical structure and the conditions under which it is formed. Its presence and concentration are critical for the quality control of Gefitinib, ensuring that the final pharmaceutical product is safe and effective .
Propriétés
Formule moléculaire |
C22H23ClFN3O4 |
|---|---|
Poids moléculaire |
447.9 g/mol |
Nom IUPAC |
3-(3-chloro-4-fluorophenyl)-7-methoxy-6-(3-morpholin-4-ylpropoxy)quinazolin-4-one |
InChI |
InChI=1S/C22H23ClFN3O4/c1-29-20-13-19-16(12-21(20)31-8-2-5-26-6-9-30-10-7-26)22(28)27(14-25-19)15-3-4-18(24)17(23)11-15/h3-4,11-14H,2,5-10H2,1H3 |
Clé InChI |
XMZZBBDUAKUPCY-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C2C(=C1)N=CN(C2=O)C3=CC(=C(C=C3)F)Cl)OCCCN4CCOCC4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


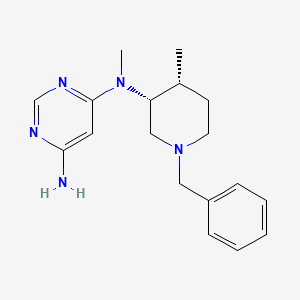

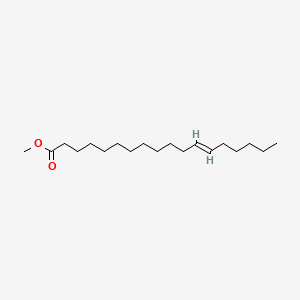


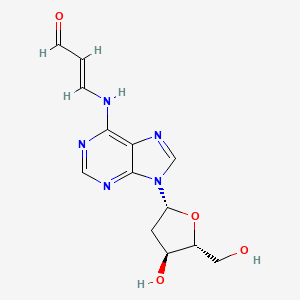
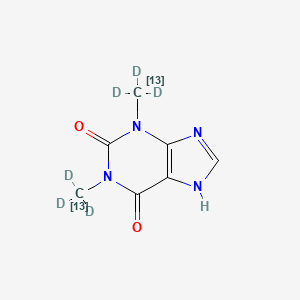

![(4S)-3-[(4E)-5-(4-Fluorophenyl)-1-oxo-4-penten-1-yl]-4-phenyl-2-oxazolidinone](/img/structure/B13434313.png)
![1,1'-(2,6-Pyridinediyl)bis[2,2,2-trifluoroethanone]](/img/structure/B13434316.png)
